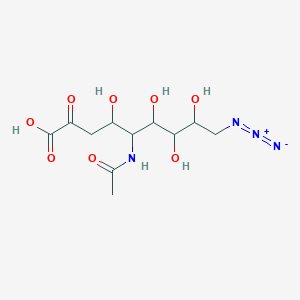

5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid

CAS No.:

Cat. No.: VC16532788

Molecular Formula: C11H18N4O8

Molecular Weight: 334.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N4O8 |

|---|---|

| Molecular Weight | 334.28 g/mol |

| IUPAC Name | 5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |

| Standard InChI | InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23) |

| Standard InChI Key | RCMJNJVGOFCOSP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O |

Introduction

Molecular Structure and Stereochemical Configuration

Core Structural Features

The compound belongs to the nonulosonic acid family, characterized by a nine-carbon backbone. Its structure diverges from natural sialic acids through three key modifications:

-

Deoxygenation at positions 3, 5, and 9, which alters hydrogen-bonding capacity and conformational flexibility.

-

Acetylamino substitution at position 5, enhancing stability against enzymatic degradation.

-

Azido functionalization at position 9, enabling bioorthogonal click chemistry applications .

The stereochemical arrangement follows the D-glycero-D-galacto configuration, critical for maintaining compatibility with biological systems .

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.28 g/mol |

| Functional Groups | Azido (-N₃), Acetylamino (-NHCOCH₃) |

| Stereocenters | 5 defined stereocenters |

| Solubility | Polar organic solvents (e.g., DMSO) |

Synthetic Methodologies

Chemical Synthesis Pathways

The synthesis involves multi-step organic transformations starting from N-acetylneuraminic acid precursors. Key steps include:

-

Selective deoxygenation: Positions 3, 5, and 9 are deoxygenated via Barton-McCombie or radical-based methods.

-

Azide introduction: The 9-position is functionalized using NaN₃ in a nucleophilic substitution reaction.

-

Acetylamino stabilization: The 5-position is acetylated under mild alkaline conditions to prevent undesired side reactions .

Enzymatic Synthesis

Recent advances employ N-acylneuraminate cytidylyltransferase to catalyze the formation of the glycosidic bond, improving yield and stereochemical fidelity. This method avoids harsh reagents, making it suitable for large-scale production .

Table 2: Comparison of Synthetic Approaches

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 40–60% | 70–85% |

| Stereopurity | 85–90% | >98% |

| Scalability | Moderate | High |

| Environmental Impact | High | Low |

Chemical Reactivity and Functionalization

Azido Group Reactivity

The 9-azido group participates in Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific bioconjugation. For example, coupling with alkynylated fluorophores facilitates glycan imaging in live cells .

Acetylamino Stability

The 5-acetylamino group confers resistance to sialidases, enzymes that cleave sialic acid residues. This property is exploited in designing glycan probes to study viral neuraminidases (e.g., influenza A virus) .

Mechanism of Action in Biological Systems

Glycan-Protein Interactions

The compound mimics natural sialic acids in binding to siglecs (sialic acid-binding immunoglobulin-type lectins) and selectins, albeit with altered affinity due to its modifications. Computational docking studies reveal that the 9-azido group sterically hinders interactions with certain lectins, while the 5-acetylamino group enhances binding to others .

Inhibition of Viral Neuraminidases

In influenza A virus (IAV), neuraminidases (NAs) cleave sialic acids to facilitate viral release. Modified sialosides containing this compound exhibit resistance to NA cleavage, as demonstrated in microtiter-plate assays using recombinant N1 and N2 subtypes .

Table 3: Neuraminidase Inhibition Profiles

| NA Subtype | IC₅₀ (μM) | Fold Resistance vs. Natural Substrate |

|---|---|---|

| N1 | 12.3 | 8.5 |

| N2 | 9.8 | 6.2 |

Applications in Biochemical Research

Glycan Labeling and Imaging

The 9-azido group enables click chemistry-based labeling with fluorescent dyes, facilitating real-time tracking of sialylated glycoconjugates in cellular membranes. This approach has been validated in studies of T-cell activation and cancer metastasis .

Antiviral Drug Development

As a stable mimic of O-acetylated sialic acids, the compound serves as a lead structure for designing broad-spectrum neuraminidase inhibitors. Patent literature highlights its utility in synthesizing zanamivir analogs with improved pharmacokinetic profiles .

Challenges and Future Directions

Synthetic Complexity

The multi-step synthesis and sensitivity of the azido group necessitate stringent reaction controls. Future work may focus on flow chemistry to enhance reproducibility .

In Vivo Stability

While resistant to enzymatic cleavage, the compound’s pharmacokinetics in mammalian systems remain underexplored. Isotope labeling studies could elucidate its metabolic fate and potential toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume